molecular formula C18H19N3O5S B2871395 4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896269-07-1

4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2871395
CAS No.: 896269-07-1
M. Wt: 389.43
InChI Key: RRMRGQWGMHIMBS-UHFFFAOYSA-N
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Description

4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core, a common pharmacophore in many biologically active molecules, substituted with a nitro group and an N-phenylsulfonamide-pyrrolidine moiety. The integration of the sulfonamide group is particularly significant, as this class of compounds is widely investigated for its ability to inhibit various enzymes . N-phenylsulfonamide derivatives have been demonstrated to show potent inhibitory effects on enzymes such as carbonic anhydrase (CA) and cholinesterases, making them valuable scaffolds for developing therapeutics for conditions like glaucoma, cancer, and Alzheimer's disease . The structural components of this molecule suggest potential as a building block for developing protease inhibitors or as a fragment in structure-guided drug discovery campaigns . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR), particularly in programs targeting protein-protein interactions or enzymatic activity . As with all such compounds, careful handling and adherence to safety protocols are essential. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(14-8-10-15(11-9-14)21(23)24)19-13-16-5-4-12-20(16)27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMRGQWGMHIMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutents

4-Bromo-N-(2-Nitrophenyl)Benzamide (Compound I)
  • Key Features : Replaces the phenylsulfonyl-pyrrolidine moiety with a bromo-substituted benzamide and a 2-nitrophenyl group.
  • Structural Differences : The absence of the pyrrolidine ring reduces conformational flexibility, while the bromo group introduces steric bulk compared to the nitro group in the target compound. Crystallographic data reveals a dihedral angle of 41.2° between the benzamide and nitrophenyl planes, contrasting with the more rigid sulfonylated pyrrolidine in the target compound .
  • Implications : Reduced hydrogen-bonding capacity (due to lack of sulfonyl oxygen) may decrease solubility and target binding affinity compared to the sulfonylated analog.
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
  • Key Features : Adds a methoxy group at the 4-position of the nitrophenyl ring.
  • Structural studies highlight intramolecular hydrogen bonds between the amide NH and nitro oxygen, a feature shared with the target compound’s sulfonyl-oxygen interactions .

Pyrrolidine-Based Derivatives with Pharmacological Relevance

(S)-4-(8-Amino-3-(1-(But-2-Ynoyl)Pyrrolidin-2-yl)Imidazo[1,5-a]Pyrazin-1-yl)-2-Methoxy-N-(Pyridin-2-yl)Benzamide
  • Key Features: Shares a pyrrolidine backbone but replaces the phenylsulfonyl group with a but-2-ynoyl substituent.
  • This compound’s BTK inhibitory activity suggests that pyrrolidine sulfonylation (as in the target compound) could similarly modulate kinase binding but with altered pharmacokinetics due to the phenylsulfonyl group’s lipophilicity .
4-Amino-N-[(1-Ethylpyrrolidin-2-yl)Methyl]-5-Ethylsulfonyl-2-Methoxy-Benzamide
  • Key Features : Features an ethylsulfonyl group instead of phenylsulfonyl and a methoxy substituent.
  • The amino group at the 4-position enhances solubility, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Molecular Weight Notable Properties
Target Compound Nitro, phenylsulfonyl Not reported Not available High lipophilicity, rigid conformation
Example 53 () Fluoro, isopropyl 175–178 589.1 Enhanced metabolic stability
4MNB () Bromo, methoxy, nitro Not reported Not available Improved solubility vs. nitro analogs
4-Amino-...-Benzamide () Amino, ethylsulfonyl, methoxy Not reported Not available Balanced solubility and reactivity

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